1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c17-11-2-1-3-12(18)15(11)22-16(25)21-7-9-24-8-4-13(23-24)14-10-19-5-6-20-14/h1-6,8,10H,7,9H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSFONEQNQICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the pyrazinyl group: This step involves the coupling of the pyrazole with a pyrazinyl halide under basic conditions.
Formation of the urea linkage: The final step involves the reaction of the intermediate with 2,6-difluoroaniline and an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C16H14F2N6O
- Molecular Weight : 344.3188 g/mol
- IUPAC Name : 1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- CAS Number : 2034505-10-5
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent . Its structural components suggest that it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of similar compounds exhibit anticancer properties by inhibiting specific pathways in cancer cell proliferation. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound's pyrazine and pyrazole components are known to possess antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development .
Enzyme Inhibition
Research indicates that compounds with similar structures can act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways related to cancer and other diseases. This potential mechanism warrants further investigation into the specific enzyme interactions of this compound.
Agricultural Applications
The compound may also find applications in agriculture as a pesticide or herbicide due to its potential biological activity against pests and pathogens. Research into similar compounds has shown promise in developing new agrochemicals with reduced environmental impact .
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(2,6-Difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- CAS Registry Number : 2034505-10-5
- Molecular Formula : C₁₆H₁₄F₂N₆O
- Molecular Weight : 344.3188 g/mol
- Structure : Features a urea backbone substituted with (i) a 2,6-difluorophenyl group and (ii) an ethyl linker connected to a pyrazole ring bearing a pyrazin-2-yl substituent .
Key Structural Attributes :
- 2,6-Difluorophenyl Group : Enhances lipophilicity and may influence binding interactions via halogen bonding or steric effects.
- Pyrazin-2-yl-Pyrazole Moiety : Provides hydrogen-bonding and π-π stacking capabilities, critical for target engagement.
Structural and Functional Group Analysis
The compound is compared to 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)-N,N,N-trimethyl-2-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-urea (hereafter referred to as Compound A ) .
Table 1: Structural Comparison
| Feature | Target Compound | Compound A |
|---|---|---|
| Aromatic Substituent | 2,6-Difluorophenyl | 3-(Trifluoromethyl)-1H-pyrazole |
| Urea Modification | Unsubstituted urea with ethyl linker | N,N,N-Trimethylated urea |
| Heterocyclic Core | Pyrazin-2-yl-pyrazole | Pyrrolo-triazolo-pyrazine fused ring |
| Molecular Complexity | Moderate | High (due to fused triazolo-pyrazine system) |
Key Observations :
Aromatic Groups: The 2,6-difluorophenyl group in the target compound offers dual fluorine atoms, which may enhance metabolic stability compared to the trifluoromethyl group in Compound A.
Urea Functionality :
- The N,N,N-trimethylation in Compound A likely improves solubility but may reduce hydrogen-bonding capacity compared to the unmodified urea in the target compound.
Heterocyclic Systems :
- The pyrazin-2-yl-pyrazole in the target compound is simpler and may favor synthetic accessibility. In contrast, the pyrrolo-triazolo-pyrazine in Compound A introduces a rigid, fused-ring system that could enhance binding specificity but complicate synthesis .
Hypothesized Pharmacological Implications
While direct pharmacological data are unavailable in the provided evidence, structural trends suggest:
- Target Compound :
- The ethyl linker and pyrazin-2-yl-pyrazole may favor interactions with kinases or receptors requiring flexible, medium-sized ligands.
- The difluorophenyl group could improve blood-brain barrier penetration, making it suitable for CNS targets.
- Compound A :
- The fused triazolo-pyrazine core might target enzymes with deep hydrophobic pockets (e.g., phosphodiesterases or tyrosine kinases).
- Trimethylated urea could reduce renal clearance, prolonging half-life.
Biological Activity
1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS Number: 2034505-10-5) is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various diseases. The following sections will detail its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.32 g/mol. The structure features a difluorophenyl moiety and a pyrazinyl-pyrazole unit, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034505-10-5 |
| Molecular Formula | C16H14F2N6O |
| Molecular Weight | 344.32 g/mol |
Synthesis
The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Pyrazinyl Group : Coupling the pyrazole with a pyrazinyl halide under basic conditions.
- Formation of the Urea Linkage : Reaction of the intermediate with 2,6-difluoroaniline and an isocyanate.
These steps highlight the compound's complexity and potential for modification to enhance biological activity.
Biological Activities
Research indicates that compounds containing pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines by targeting pathways involving BRAF(V600E), EGFR, and Aurora-A kinase .
- Anti-inflammatory Properties : These compounds have been linked to reduced inflammation markers, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Effects : Studies demonstrate that certain pyrazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus .
Case Studies
- Antitumor Efficacy : A study focused on pyrazole derivatives reported that specific compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells via the activation of caspase pathways .
- Antimicrobial Screening : Another study evaluated various pyrazole derivatives against bacterial strains using the well diffusion method. Results indicated significant zones of inhibition, suggesting strong antimicrobial activity compared to standard antibiotics .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. For instance:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Receptor Modulation : It could also modulate receptors associated with inflammatory responses or microbial resistance.
Q & A
Q. What steps can mitigate batch-to-batch variability in biological activity?
- Answer :
- Strict QC protocols : Standardize reaction conditions (temperature, catalyst loading) and characterize each batch via NMR/HPLC .
- Stability studies : Assess degradation products under stress conditions (e.g., light, heat) using accelerated stability testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
